molecular formula C15H14BrNO2S B3647628 2-[(4-bromophenyl)thio]-N-(3-methoxyphenyl)acetamide

2-[(4-bromophenyl)thio]-N-(3-methoxyphenyl)acetamide

Cat. No.: B3647628
M. Wt: 352.2 g/mol
InChI Key: LNLQBTIAFDPVTI-UHFFFAOYSA-N
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Description

The compound “2-[(4-bromophenyl)thio]-N-(3-methoxyphenyl)acetamide” is likely a synthetic organic compound. It contains a bromophenyl group, a methoxyphenyl group, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a sulfur atom linking the two phenyl rings, a bromine atom on one of the phenyl rings, a methoxy group (-OCH3) on the other phenyl ring, and an acetamide group (-NHCOCH3) attached to the methoxyphenyl ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The sulfur atom could potentially be oxidized. The acetamide group could undergo hydrolysis to form an acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The sulfur atom might contribute to a characteristic smell. The acetamide group could form hydrogen bonds, influencing the compound’s solubility and boiling point .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to predict what these might be .

Future Directions

Future research on this compound could involve exploring its synthesis, its physical and chemical properties, and its potential uses. For example, it could be tested for biological activity to see if it has any useful pharmacological effects .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-19-13-4-2-3-12(9-13)17-15(18)10-20-14-7-5-11(16)6-8-14/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLQBTIAFDPVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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